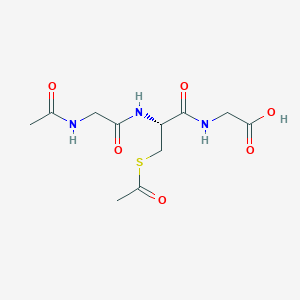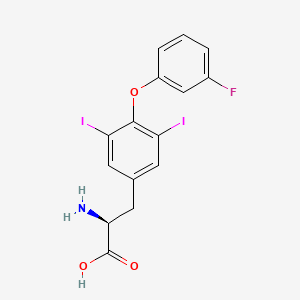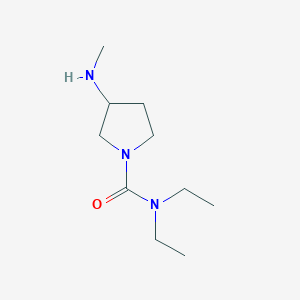
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a white crystalline solid that is soluble in organic solvents such as ether, methanol, and chloroform. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Dimethyl sulfoxide (DMSO) is often used as a solvent for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted pyrrolidine compounds.
Applications De Recherche Scientifique
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used as a reagent in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Pyrrolidinone: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its combination of diethyl and methylamino groups provides it with unique properties compared to other pyrrolidine derivatives.
Propriétés
Numéro CAS |
64021-87-0 |
|---|---|
Formule moléculaire |
C10H21N3O |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N,N-diethyl-3-(methylamino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-7-6-9(8-13)11-3/h9,11H,4-8H2,1-3H3 |
Clé InChI |
ZJHRXTYSGSKQIO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1CCC(C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
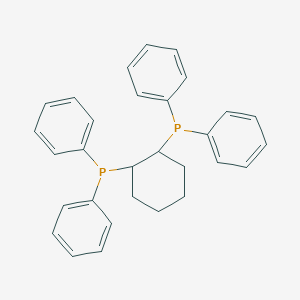

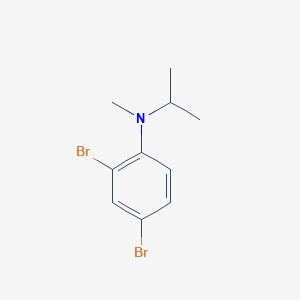
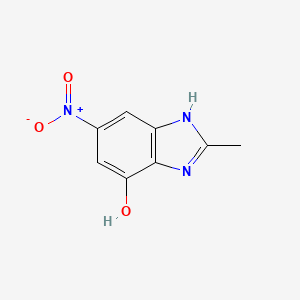
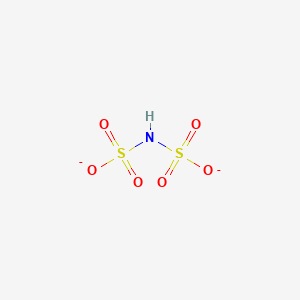
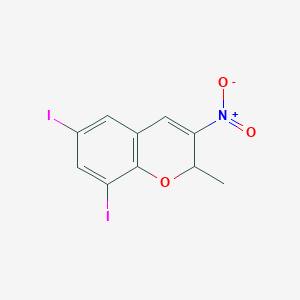
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
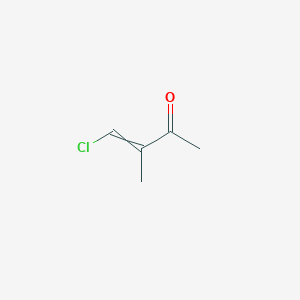

![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
